

Boc-D-Dab(Fmoc)-OH chemical properties and IUPAC name

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Compound of Interest

Compound Name: Boc-D-Dab(Fmoc)-OH

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An In-depth Technical Guide to Boc-D-Dab(Fmoc)-OH

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Boc-D-Dab(Fmoc)-OH**, a crucial building block for researchers, scientists, and professionals in drug development and peptide chemistry.

Core Chemical Properties and IUPAC Name

Boc-D-Dab(Fmoc)-OH is a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab). It is characterized by the presence of two orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group on the α -amino group and a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain γ -amino group. This specific arrangement is critical for its primary application in solid-phase peptide synthesis (SPPS).

The IUPAC name for this compound is (2R)-2-[(tert-butyloxycarbonyl)amino]-4-[(9H-fluoren-9-ylmethoxy)carbonylamino]butanoic acid.

The presence of the chiral center at the α -carbon results in two stereoisomers. This guide focuses on the D-enantiomer, as specified. It is worth noting that in peptide synthesis literature and commercial listings, the nomenclature can sometimes be ambiguous. The compound N α -Fmoc-N γ -Boc-D-2,4-diaminobutyric acid, where the positions of the protecting groups are reversed, is also a common reagent with distinct applications.^{[1][2]}

A summary of the key chemical and physical properties is presented in the table below.

Property	Value	References
IUPAC Name	(2R)-2-[(tert-butoxycarbonyl)amino]-4-[(9H-fluoren-9-ylmethoxy)carbonylamino]butanoic acid	[3]
Synonyms	Boc-D-Dab(Fmoc)-OH, N- α -Boc-N- γ -Fmoc-D-2,4-diaminobutyric acid	[4][5]
CAS Number	117106-21-5, 131570-57-5	[3][4][5][6][7][8]
Molecular Formula	C ₂₄ H ₂₈ N ₂ O ₆	[3][4][9]
Molecular Weight	440.49 g/mol	[3][9]
Appearance	White to off-white powder	[4][7][9]
Melting Point	79 - 140 °C (Range observed across suppliers)	[4][7]
Solubility	Limited solubility in water; soluble in organic solvents such as DMF, DCM, DMSO, and Methanol.	[9][10]
Optical Activity	[α] _{20/546} : -14.5 \pm 1° (c = 1% in methanol)	[11]
Storage Temperature	2-8°C	[10]

Experimental Protocols and Applications

The primary utility of **Boc-D-Dab(Fmoc)-OH** lies in its application as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[12][13] The orthogonal nature of its protecting groups allows for selective chemical modifications, which is essential for synthesizing complex peptides, branched peptides, and peptide-drug conjugates.

a) Role in Solid-Phase Peptide Synthesis (SPPS)

In a typical Fmoc-SPPS workflow, the peptide chain is assembled on a solid support (resin). The process involves repetitive cycles of deprotection and coupling.

- Orthogonal Deprotection: The core advantage of using a Boc/Fmoc-protected Dab derivative is the ability to selectively remove one protecting group while the other remains intact.[\[9\]](#)
 - The Boc group, protecting the α -amino group, is stable to the basic conditions used for Fmoc removal. It is cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA), typically at the final step to release the peptide from the resin.[\[14\]](#)
 - The Fmoc group, protecting the side-chain (γ -amino), is labile to basic conditions (e.g., a solution of piperidine in DMF).[\[9\]](#) This allows the side chain to be deprotected while the peptide remains attached to the resin and the α -amino groups of other residues remain protected.

This orthogonality is invaluable for:

- On-resin cyclization: Forming a lactam bridge between the Dab side chain and the C-terminus or another side chain.
- Branched peptide synthesis: Growing a second peptide chain from the Dab side chain.
- Conjugation: Attaching molecules like fluorophores, polyethylene glycol (PEG), or cytotoxic drugs to the specific site of the Dab side chain.[\[12\]](#)

b) Synthesis of **Boc-D-Dab(Fmoc)-OH**

While typically purchased from commercial suppliers, a synthetic method for a related compound, Fmoc-Dab(Boc)-OH, has been reported, which can be adapted.[\[15\]](#) A general two-step process involves:

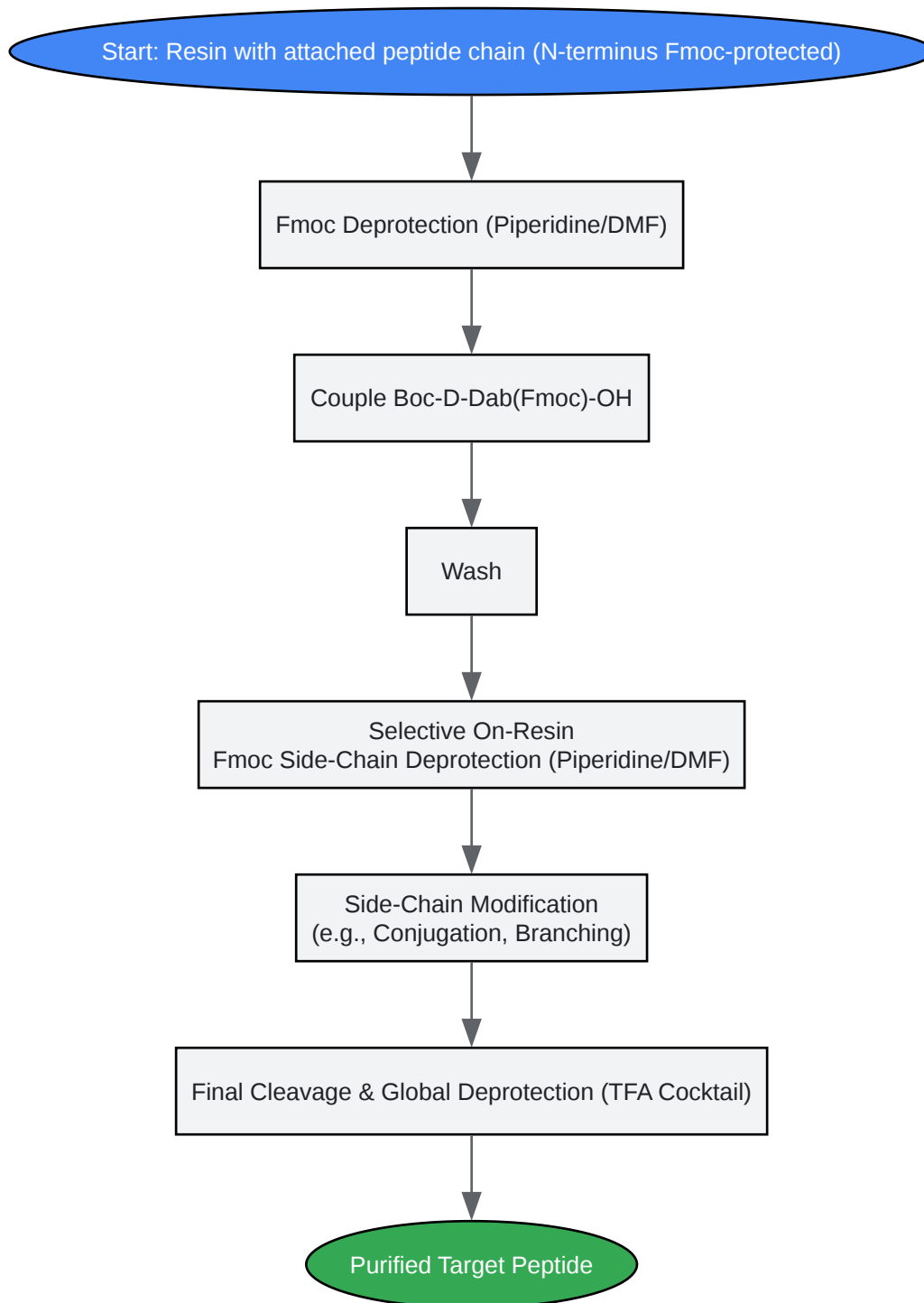
- Synthesis of the intermediate Fmoc-Dab-OH: This can be achieved through reactions starting from Fmoc-Gln-OH.[\[15\]](#)

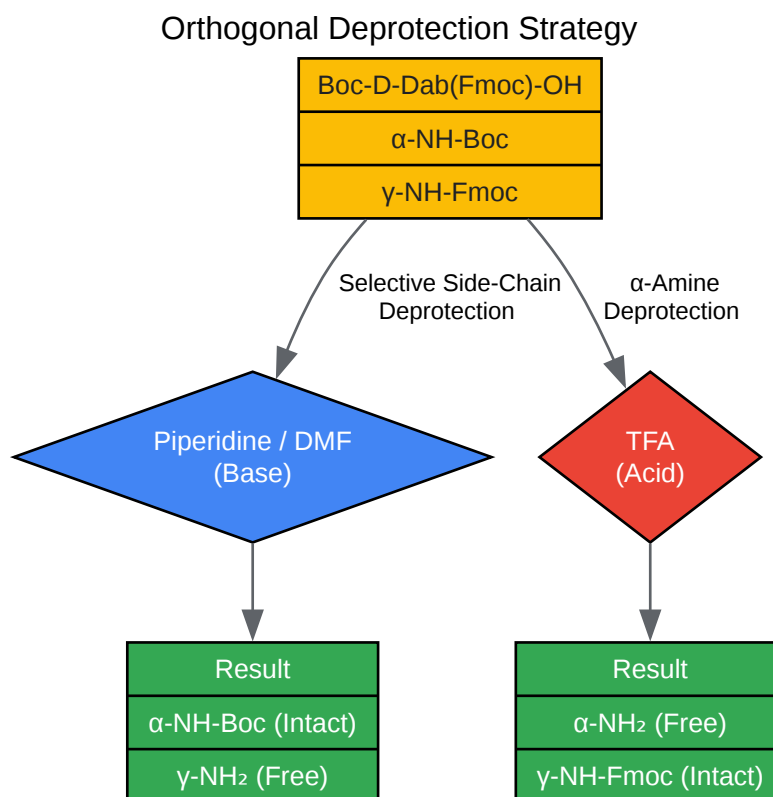
- Introduction of the Boc group: The intermediate is then reacted with Di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield the final product.^[15] The reaction progress and final purity are typically monitored by High-Performance Liquid Chromatography (HPLC).^[15]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical relationships in the application of **Boc-D-Dab(Fmoc)-OH**.

General Workflow for Incorporating Boc-D-Dab(Fmoc)-OH in SPPS





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